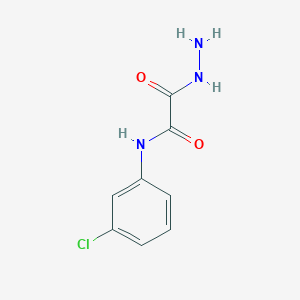

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

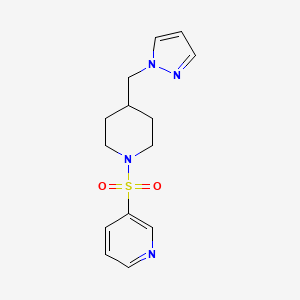

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide is a chemical compound that has been the subject of various synthetic and structural studies. The compound is characterized by the presence of a 3-chlorophenyl group attached to a hydrazinecarbothioamide moiety. This structure is of interest due to its potential applications in the development of new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds, such as N-(3-chlorophenyl)hydrazinecarbothioamide, involves the reaction of 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol. This reaction yields a compound that exhibits a Zwitter ionic betain form as indicated by its 1H-NMR spectrum . Further condensation with aromatic aldehydes in the presence of glacial acetic acid leads to the formation of 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides . These compounds can then undergo additional reactions to form various heterocyclic structures with potential biological activity.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide has been studied using spectroscopic methods and crystallography. For instance, the crystal structures of C,N-disubstituted acetamides have been determined, revealing the presence of intermolecular hydrogen bonds and halogen-π interactions that contribute to the stability of the crystal lattice . These interactions are crucial for understanding the molecular arrangement and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide and its derivatives can be inferred from related studies. The synthesized compounds can participate in various chemical reactions, including the formation of thiazolines when reacted with 2-bromo-1-(4-bromophenyl)ethanone in the presence of anhydrous potassium carbonate . The reactivity is influenced by the presence of the hydrazinecarbothioamide group, which can act as a nucleophile in condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide can be deduced from the properties of structurally related compounds. For example, the dihedral angles between aromatic rings and the acetamide group in similar molecules have been measured, providing insight into the molecular conformation . Hydrogen bonding and weak interactions such as C-H⋯O and C-H⋯F play a role in the solid-state packing of these molecules, which may affect their solubility, melting point, and other physical properties .

Aplicaciones Científicas De Investigación

-

N-(3-chlorophenethyl)-4-nitrobenzamide

- Scientific Field : Organic Chemistry

- Application Summary : This compound was synthesized in a reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . The resulting bio-functional hybrid molecule could have potential applications in neuroscience and pharmacology .

- Methods of Application : The compound was synthesized in a reaction and characterized using 1H, 13C NMR, UV, and mass spectral data .

- Results or Outcomes : The synthesis resulted in a new bio-functional hybrid molecule .

-

Nicotinamide Derivatives

- Scientific Field : Structural Chemistry

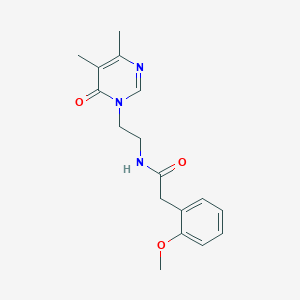

- Application Summary : Four nicotinamide derivatives, including 2-chloro-N-(3-chlorophenyl)nicotinamide, were synthesized and characterized. These compounds have potential antibacterial and antibiofilm properties .

- Methods of Application : The compounds were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). They were then tested against several types of bacteria .

- Results or Outcomes : One of the compounds, ND4, was found to be a good inhibitor candidate against Enterococcus faecalis .

-

N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide

- Scientific Field : Organic Chemistry

- Application Summary : This compound was synthesized for the first time in a reaction between 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride .

- Methods of Application : The compound was synthesized in a reaction and characterized using 1H-, 13C-NMR, UV, and mass spectral data .

- Results or Outcomes : The synthesis resulted in a new chlorine-containing ibuprofen derivative .

- N-(3-chlorophenethyl)-4-nitrobenzamide

- Scientific Field : Organic Chemistry

- Application Summary : This compound was synthesized in a reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . The newly obtained bio-functional hybrid molecule was fully characterized via 1H, 13C NMR, UV, and mass spectral data .

- Methods of Application : The compound was synthesized in a reaction .

- Results or Outcomes : The synthesis resulted in a new bio-functional hybrid molecule .

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c9-5-2-1-3-6(4-5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAMOGDZFFDBQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)

![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)

![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)

![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide](/img/structure/B3013839.png)

![6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione](/img/structure/B3013843.png)

![(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3013850.png)

![7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B3013851.png)